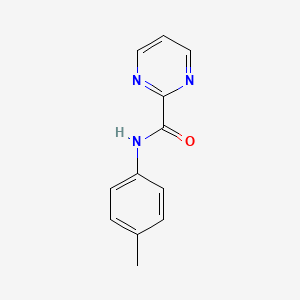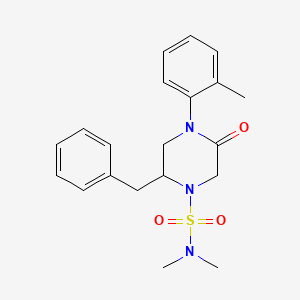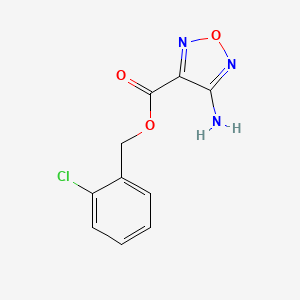
N-(4-methylphenyl)-2-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of pyrimidine derivatives, including those similar to "N-(4-methylphenyl)-2-pyrimidinecarboxamide," often involves condensation reactions, starting from simple precursors like amines and carbonyl compounds. For example, a related compound, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, is synthesized through a process that highlights the versatility of pyrimidine chemistry in forming complex structures with specific functional groups, indicating a methodological approach that could be applicable to our compound of interest (Trilleras et al., 2009).
Molecular Structure Analysis The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which contributes significantly to their chemical behavior and interaction with biological targets. The planarity of the pyrimidine ring and the positions of substituents play a crucial role in defining the compound's electronic structure and reactivity. The study of analogous compounds shows significant displacements of ring-substituent atoms from the plane of the pyrimidine ring, suggesting a potential polarization of the electronic structures, which is essential for understanding the molecular behavior of "N-(4-methylphenyl)-2-pyrimidinecarboxamide" (Trilleras et al., 2009).
Aplicaciones Científicas De Investigación
Discovery of Histone Deacetylase Inhibitors
A closely related compound, "N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)," is an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, demonstrating significant antitumor activity in vivo. Such compounds are promising in cancer therapy, blocking cancer cell proliferation and inducing apoptosis through histone acetylation and p21 protein expression (Zhou et al., 2008).
Inhibitors of Transcription Factors
Research into "N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide," an inhibitor of NF-kappaB and AP-1 transcription factors, shows the structural significance of the pyrimidine portion in modulating biological activity. Such studies aim to improve oral bioavailability and provide insights into developing compounds with enhanced cell-based activity (Palanki et al., 2000).
Immunomodulatory Drugs
Another pertinent study discusses isoxazol derivatives like "N-(4-trifluoromethylphenyl)-5-methylisoxazol-4-carboxamide" and its metabolites, highlighting their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. These compounds show promise as immunosuppressive agents, potentially offering new avenues for treating autoimmune diseases and in transplantation medicine (Knecht & Löffler, 1998).
Material Science Applications
In material science, "3,3-Bis[4-(4-aminophenoxy)phenyl]phthalimidine" derivatives have been used to synthesize polyamides and polyimides with high thermal stability and excellent mechanical properties. Such compounds find applications in creating advanced materials for various industrial and technological uses (Yang & Lin, 1995).
Propiedades
IUPAC Name |
N-(4-methylphenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-3-5-10(6-4-9)15-12(16)11-13-7-2-8-14-11/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWNCKOVIUJORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-pyrimidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)


![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)
![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)


![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)